molecular formula C4H9NO3 B1266282 3-Amino-4-hydroxybutyric acid CAS No. 589-44-6

3-Amino-4-hydroxybutyric acid

Cat. No. B1266282
CAS RN: 589-44-6
M. Wt: 119.12 g/mol
InChI Key: BUZICZZQJDLXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Amino-4-hydroxybutyric acid can be achieved through different methodologies. A convenient synthesis approach from crotonic acid involves bromination, conversion to 4-aminocrotonic acid, and subsequent reflux in the presence of a strong acid resin, affording good yields (Pinza & Pifferi, 1978). Another method involves the use of allyl cyanide as a key intermediate, showcasing a four-step synthesis with an overall yield of 38% (Mete, Maraş, & SeÇen, 2003).

Scientific Research Applications

1. Synthesis of 4-Amino-3-hydroxybutyric Acid

  • Summary of Application : 4-Amino-3-hydroxybutyric acid, also known as 3-Amino-4-hydroxybutyric acid, is synthesized from an inexpensive starting material under mild reaction conditions . It’s of significant importance due to its biological function as a neuromodulator in the mammalian central nervous system .
  • Methods of Application : The synthesis involves a three-step process. First, crotonic acid is brominated to 4-bromocrotonic acid. Then, it’s converted with ammonium hydroxide into 4-aminocrotonic acid. Finally, this compound is refluxed in water in the presence of a strong acid resin to afford 4-amino-3-hydroxybutyric acid .
  • Results or Outcomes : This method provides a new, efficient, and environmentally friendly way to synthesize 4-amino-3-hydroxybutyric acid. It’s particularly useful because it uses inexpensive starting materials and mild reaction conditions .

2. Biosynthesis of Non-Canonical Amino Acids

  • Summary of Application : Non-canonical amino acids (ncAAs), including 3-Amino-4-hydroxybutyric acid, play a crucial role in the production of various pharmaceuticals . The biosynthesis of ncAAs has emerged as an alternative to traditional chemical synthesis due to its environmental friendliness and high efficiency .
  • Methods of Application : The genetic code expansion (GCE) technique allows the incorporation of ncAAs into target proteins, giving them special functions and biological activities . The biosynthesis of ncAAs and their incorporation into target proteins within a single microbe has become an enticing application of such molecules .
  • Results or Outcomes : The use of ncAAs and the GCE technique has opened up new possibilities in fields such as biological science, chemistry, and medicine .

3. Use in Animal Studies

  • Summary of Application : 3-Amino-4-hydroxybutyric acid has been used in animal studies to reduce the uptake of iodine by the thyroid glands . This can be useful in research studies investigating thyroid function or disorders .
  • Methods of Application : The specific methods of application can vary depending on the study design, but typically involve administering the compound to animals and then measuring iodine uptake in the thyroid glands .
  • Results or Outcomes : The use of 3-Amino-4-hydroxybutyric acid in these studies can provide valuable insights into thyroid function and the effects of various treatments or interventions .

4. Metabolism of Fatty Acid Oxidation

  • Summary of Application : It is well known that in animals, 3-Hydroxybutyrate, which is closely related to 3-Amino-4-hydroxybutyric acid, is formed as a product of the normal metabolism of fatty acid oxidation . This can therefore be used as an energy source in the absence of sufficient blood glucose .
  • Methods of Application : This involves the natural metabolic processes of the body, where fatty acids are broken down through oxidation to produce 3-Hydroxybutyrate .
  • Results or Outcomes : This metabolic pathway is crucial for providing energy to the body, especially during periods of fasting or low carbohydrate intake .

5. Production of Poly(4-Hydroxybutyrate) (P4HB)

  • Summary of Application : P4HB is a type of polyhydroxyalkanoate (PHA) that is biodegradable and yields 4HB, a compound naturally found in the human body . It has become a prospective material for medical applications and is the only FDA approved PHA for medical applications since 2007 .
  • Methods of Application : Genetic engineering has been extensively applied to produce P4HB. Genetically modified organisms, such as Escherichia coli, have been developed to convert unrelated carbon sources (e.g., sugars) to 4HB, and are capable of producing homopolymeric P4HB .
  • Results or Outcomes : The commercial production of P4HB has led to numerous patents on various applications of P4HB in the medical field .

6. Use in Antispasmodic Research

  • Summary of Application : 3-Amino-4-hydroxybutyric acid has been noted for its antispasmodic properties . This suggests potential applications in the treatment of conditions characterized by muscle spasms .
  • Methods of Application : The specific methods of application can vary depending on the study design, but typically involve administering the compound to animals and then observing its effects on muscle spasms .
  • Results or Outcomes : The use of 3-Amino-4-hydroxybutyric acid in these studies can provide valuable insights into the treatment of conditions characterized by muscle spasms .

Safety And Hazards

The safety data sheet for 3-Amino-4-hydroxybutyric acid indicates that it causes skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

3-amino-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZICZZQJDLXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307808
Record name 3-Amino-4-hydroxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-hydroxybutyric acid

CAS RN

589-44-6
Record name 3-Amino-4-hydroxybutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-hydroxybutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-hydroxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4-HYDROXYBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IRA1O887Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-hydroxybutyric acid
Reactant of Route 2
3-Amino-4-hydroxybutyric acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Amino-4-hydroxybutyric acid
Reactant of Route 4
3-Amino-4-hydroxybutyric acid
Reactant of Route 5
Reactant of Route 5
3-Amino-4-hydroxybutyric acid
Reactant of Route 6
Reactant of Route 6
3-Amino-4-hydroxybutyric acid

Citations

For This Compound
25
Citations
X Jiang, A Qu, X Xu, H Kuang, L Liu, L Xu… - New Journal of …, 2023 - pubs.rsc.org
… VPA, 4-hydroxybutyric acid, 3-hydroxybutyric acid, 3-amino-4-hydroxybutyric acid, tricarballylic acid and 4-hydroxyvalproic acid were purchased from J&K Scientific Ltd (Shanghai, China…
Number of citations: 0 pubs.rsc.org
K Ziegler, R Deutzmann, W Lockau - Zeitschrift für Naturforschung C, 2002 - degruyter.com
… There was no evidence for the conversion of aspartic acid residues to methyl esters or their reduction to 3-amino-4-hydroxybutyric acid or 2amino-4-hydroxybutyric acid (the products of …
Number of citations: 105 www.degruyter.com
B Weiss, RL Stiller - Biochemistry, 1965 - ACS Publications
… By analogy with the formation of sphingosine in mammalian tissues, it could arise from the condensation of pentadecanal with L-2-hydroxy-3-amino-4hydroxybutyric acid or …
Number of citations: 34 pubs.acs.org
PM Gallop, OO Blumenfeld, E Henson… - Biochemistry, 1968 - ACS Publications
… 3-amino-4-hydroxybutyric acid (isohomoserine); -aspartol (lactone), jS-aminobutyrolactone; -aspartal, 3-aminosuccinicsemialdehyde; serinol, 1,3-dihydroxy-2-aminopropane; …
Number of citations: 48 pubs.acs.org
AB Maude, AP Mehrotra - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
… the N-Boc protecting group using hydrogen chloride gas in ethyl acetate was accompanied by extensive cleavage of the benzyl ester moiety to give (3R)-3-amino-4-hydroxybutyric acid …
Number of citations: 18 pubs.rsc.org
NS Mohamed, MS Mohamed… - African Journal of …, 2020 - academicjournals.org
… (2',5-Dimethoxyflavone, (R)-3-Amino-4-hydroxybutyric acid and Psilostachyin A) were found having the highest peaks indicating their presence in high concentrations. …
Number of citations: 7 academicjournals.org
J Monteiro, J Braun, FL Goffic - Synthetic Communications, 1990 - Taylor & Francis
… and (R) 3-hydroxyglutaric acid monoesters are pertinent precursors for the synthesis of molecules of biological interest like pimaricin (11, L-carnitine (21, 3-amino 4-hydroxybutyric acid (…
Number of citations: 27 www.tandfonline.com
H Aggarwal, P Pathak, V Singh, Y Kumar… - Frontiers in Cellular …, 2022 - frontiersin.org
… , carnitine, aminoadipate, pipecolinic acid, methyl glutarate, glutamate, N-acetyl ornithine, betaine, creatine, creatinine, proline, leucyl proline, and 3-amino-4-hydroxybutyric acid were …
Number of citations: 5 www.frontiersin.org
S GARGAUN, CA GS - researchgate.net
(57) Abrégé/Abstract: This invention relates to a method of reducing the side effects of non-steroidal anti-inflammatory drugs. Specifically, the invention relates to administration of a …
Number of citations: 0 www.researchgate.net
D Lednicer - 2007 - books.google.com
… The preparation of that key fragment starts with the protected form of chiral 3-amino-4-hydroxybutyric acid (44); note that the oxazolidine protecting group simply comprises a cyclic hemi…
Number of citations: 865 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.